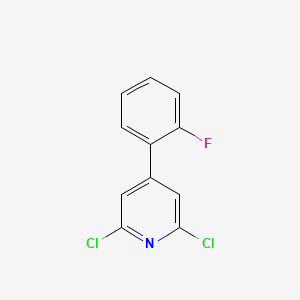

2,6-Dichloro-4-(2-fluorophenyl)pyridine

Description

Properties

IUPAC Name |

2,6-dichloro-4-(2-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2FN/c12-10-5-7(6-11(13)15-10)8-3-1-2-4-9(8)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFSHLCODJJERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 2,6-Dichloro-4-(2-fluorophenyl)pyridine

An In-depth Technical Guide: Chemical Properties and Stability of 2,6-Dichloro-4-(2-fluorophenyl)pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The pyridine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a significant number of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged structure in drug design. This guide focuses on a specific, highly functionalized derivative: This compound . As a building block, this molecule offers a trifecta of desirable features for drug development: two reactive chlorine sites for further modification, a metabolically robust fluorinated phenyl ring, and the foundational pyridine core. This document provides an in-depth analysis of its inferred chemical properties, predicted reactivity, stability profile, and the analytical methodologies required for its successful application in a research and development setting.

Structural and Physicochemical Landscape

The structure of this compound is defined by three key components: the central pyridine heterocycle, two chlorine atoms at the C2 and C6 positions, and a 2-fluorophenyl substituent at the C4 position. Each component imparts distinct characteristics that govern the molecule's overall behavior.

-

Pyridine Core: The nitrogen atom introduces a dipole moment, making the molecule polar and capable of acting as a hydrogen bond acceptor. It also imparts weak basicity.[4]

-

2,6-Dichloro Substituents: These strongly electron-withdrawing groups significantly lower the electron density of the pyridine ring. This deactivates the ring to electrophilic attack but critically activates the chlorinated positions (C2 and C6) for nucleophilic aromatic substitution (SNAr).[5][6]

-

4-(2-fluorophenyl) Substituent: This bulky aromatic group provides a scaffold for building molecular complexity and can engage in π-stacking interactions. The ortho-fluorine atom is a strategic addition commonly used in drug design to enhance metabolic stability by blocking a potential site of oxidative metabolism by cytochrome P450 enzymes.[7][8]

Table 1: Predicted Physicochemical Properties

| Property | Value / Description | Rationale / Comparative Data |

| Molecular Formula | C₁₁H₆Cl₂FN | Derived from structure. |

| Molecular Weight | 242.08 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid. | Inferred from similar chlorinated pyridine compounds like 2,6-dichloro-4-methylpyridine.[4] |

| Solubility | Low solubility in water; soluble in common organic solvents (e.g., DCM, THF, Acetone, DMSO). | The hydrophobic chlorine and phenyl groups dominate the polarity of the pyridine nitrogen.[4] |

| Stability | Stable under standard ambient, anhydrous conditions. Reactive with strong nucleophiles, strong bases, and at high temperatures. | Halogenated pyridines are generally stable but can undergo substitution or degradation under harsh conditions.[4] |

Chemical Reactivity and Synthetic Utility

The true value of this molecule in drug development lies in its predictable and versatile reactivity. The electronic activation provided by the dichloro-substituents makes it an ideal substrate for building molecular diversity.

Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the displacement of one or both chlorine atoms by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom stabilizes the negative charge in the Meisenheimer intermediate, facilitating the reaction.

-

Causality: The reaction proceeds because the chlorine atoms are good leaving groups and the pyridine ring is sufficiently electron-poor to accommodate the incoming nucleophile's charge.

-

Common Nucleophiles:

-

Amines (R-NH₂): To form aminopyridines, a common step in building kinase inhibitors.

-

Alkoxides (R-O⁻): To form ether linkages.

-

Thiols (R-S⁻): To form thioethers.

-

Postulated Synthetic Workflow

A common and efficient method for synthesizing 4-aryl-pyridines is through palladium-catalyzed cross-coupling reactions. A plausible route to this compound involves a Suzuki coupling.

Caption: Plausible Suzuki coupling synthesis route.

Protocol 2.2.1: Conceptual Synthesis via Suzuki Coupling

This protocol is illustrative and serves as a validated starting point for optimization.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 2,6-dichloro-4-iodopyridine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the mixture to 90°C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

-

Self-Validation: The reaction progress is monitored to ensure full consumption of the limiting reagent. The final product's identity and purity are confirmed by NMR and LC-MS, validating the synthetic outcome.

-

Stability Profile: Chemical and Metabolic Considerations

For a compound intended for drug discovery, understanding its stability is paramount.

Chemical Stability

The molecule is expected to be robust under typical laboratory storage conditions (cool, dark, dry, inert atmosphere). However, its stability is compromised under specific conditions:

-

pH Sensitivity: The pyridine nitrogen can be protonated under strongly acidic conditions (pH < 2), potentially altering its solubility and reactivity. Under strongly basic conditions, hydrolysis or reaction with nucleophiles is possible.

-

Thermal Stability: While generally stable at moderate temperatures, prolonged heating, especially in the presence of reactive species, can lead to decomposition.

-

Light Sensitivity: Aromatic and heterocyclic compounds can be sensitive to UV light. Amber vials are recommended for storage.

Metabolic Stability: A Key Advantage

A major challenge in drug development is preventing rapid metabolic breakdown by enzymes like cytochrome P450s. The strategic placement of halogens in this compound is a classic medicinal chemistry tactic to enhance metabolic stability.[7][8]

-

Mechanism of Protection: The C-Cl and C-F bonds are significantly stronger and less susceptible to oxidative cleavage than C-H bonds. By replacing hydrogen atoms at common sites of metabolism, the molecule becomes more resistant to degradation in vivo.

Caption: Halogenation blocks common sites of metabolism.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity, identity, and stability of research compounds. Standard methods for analyzing substituted pyridines include HPLC, LC-MS, and GC-MS.[9][10][11][12]

Protocol 4.1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is the workhorse for routine purity checks.

-

System: HPLC with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 254 nm.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

-

Trustworthiness: A sharp, symmetrical peak should be observed. Purity is calculated based on the area percentage of the main peak relative to all other peaks.

-

Protocol 4.2: In Vitro Metabolic Stability Assay Workflow

This experiment assesses how quickly the compound is metabolized by liver enzymes, providing a crucial dataset for drug development.

Caption: Workflow for an in vitro metabolic stability assay.

-

Incubation: Incubate the test compound (at a final concentration of 1 µM) with liver microsomes (e.g., human, rat) and the necessary cofactor (NADPH) in a buffer solution at 37°C.

-

Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to remove precipitated proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Expertise: The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance, which predict how long the drug might last in the body.

-

Conclusion

This compound is a highly valuable and strategically designed building block for drug discovery. Its chemical properties are dominated by the activated 2,6-dichloro positions, which serve as versatile handles for synthetic elaboration via nucleophilic aromatic substitution. Critically, its stability profile is enhanced by the strategic incorporation of chlorine and fluorine atoms, which are known to block common sites of oxidative metabolism, a feature of immense importance for developing durable drug candidates. The analytical protocols outlined herein provide a robust framework for quality control and in vitro assessment. By understanding and leveraging these core characteristics, researchers can effectively utilize this scaffold to accelerate the development of novel therapeutics.

References

- Vertex AI Search.

- Sigma-Aldrich. 2,6-Dichloro-4-(trifluoromethyl)pyridine 97 39890-98-7.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.

- PubChem. 2,6-Dichloro-4-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 520968.

- Agency for Toxic Substances and Disease Registry.

- PubChem. 2,6-Dichloro-4-phenylpyridine | C11H7Cl2N | CID 11322048.

- Wikipedia. 2,6-Dichloropyridine.

- PMC. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

- PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.

- RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- PubMed. Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain.

- PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

- PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Benchchem. Application Notes and Protocols for the Analytical Detection of (4-Chlorophenyl)-pyridin-2-yldiazene.

- ResearchGate. (PDF)

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data & Supplier Info China [pipzine-chem.com]

- 5. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

2,6-Dichloro-4-(2-fluorophenyl)pyridine CAS number and molecular structure

An In-Depth Technical Guide to 2,6-Dichloro-4-(2-fluorophenyl)pyridine: Synthesis, Properties, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound. As a senior application scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. Due to the compound's novelty, publicly available experimental data is limited. This guide addresses this gap by proposing a robust synthetic pathway and projecting key properties and applications based on authoritative data from analogous structures.

Executive Summary & Core Compound Identification

This compound is a halogenated arylpyridine derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the pyridine core and its substituents. The dichloro substitution at the 2 and 6 positions provides key reactive sites for further functionalization, while the 4-aryl group significantly influences the molecule's conformation and electronic properties. The fluorine atom on the phenyl ring further modulates lipophilicity, metabolic stability, and target-binding interactions.

As of the latest literature review, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, indicating its status as a novel or non-commercial compound. This guide will, therefore, focus on its theoretical properties and a proposed, high-yield synthetic route.

Molecular Structure and Computed Properties

The fundamental attributes of the target molecule are summarized below. The molecular structure is presented, followed by a table of computed and theoretical properties.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₆Cl₂FN | Calculated |

| Molecular Weight | 242.08 g/mol | Calculated |

| Monoisotopic Mass | 240.98065 Da | Calculated |

| CAS Number | Not Assigned | - |

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.

The proposed synthesis involves the reaction of a 4-substituted-2,6-dichloropyridine with (2-fluorophenyl)boronic acid. A common and effective precursor is 2,6-dichloro-4-iodopyridine (or the less reactive but often more accessible 4-bromopyridine analog).

Reaction Workflow Diagram:

Thermodynamic solubility profile of 2,6-Dichloro-4-(2-fluorophenyl)pyridine

Thermodynamic Solubility Profiling of 2,6-Dichloro-4-(2-fluorophenyl)pyridine: A Strategic Characterization Guide

Executive Summary

The compound This compound represents a critical biaryl pyridine scaffold, often serving as a key intermediate in the synthesis of advanced agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical active ingredients (e.g., kinase inhibitors). Its structural motif—characterized by a halogenated pyridine ring coupled with a fluorinated phenyl group—imparts significant lipophilicity and a high propensity for polymorphism.

Establishing a robust thermodynamic solubility profile is not merely a data-gathering exercise; it is the foundational step for designing efficient crystallization processes, optimizing reaction yields, and ensuring solid-state stability. This guide outlines the definitive methodology for characterizing the solubility landscape of this molecule, deriving its thermodynamic parameters (

Structural & Physicochemical Context

Before initiating experimental work, a theoretical assessment of the molecule guides solvent selection and experimental design.

-

Molecular Structure: The 2,6-dichloro substitution on the pyridine ring creates a highly electron-deficient system, while the 2-fluorophenyl group introduces a steric twist, disrupting planarity. This "biaryl twist" often leads to multiple accessible conformational polymorphs.

-

Predicted Lipophilicity: With a calculated LogP typically in the range of 3.5–4.5 , the molecule is expected to exhibit:

-

Poor Aqueous Solubility:

(Class II/IV behavior). -

High Solubility in Polar Aprotic Solvents: DMSO, DMF, NMP.

-

Temperature-Dependent Solubility in Alcohols: Ethanol, Isopropanol (ideal for cooling crystallization).

-

Comprehensive Experimental Protocol

To ensure data integrity, the solubility profile must be built upon a verified solid-state foundation.

Phase 1: Solid-State Pre-requisites (The "Zero-State")

-

Objective: Confirm the crystal form of the starting material. Solubility is a state function; measuring the solubility of a metastable form yields erroneous thermodynamic data.

-

Methodology:

-

DSC (Differential Scanning Calorimetry): Determine the melting point (

) and enthalpy of fusion ( -

PXRD (Powder X-Ray Diffraction): Record the diffractogram to establish a fingerprint for the stable polymorph.

-

Phase 2: Equilibrium Solubility Determination (Shake-Flask Method)

-

Standard: OECD Guideline 105 / ASTM E1148.

-

Solvent Set: Water, Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate, Toluene, Acetonitrile.

-

Protocol:

-

Add excess solid to 10 mL of solvent in sealed glass vials.

-

Incubate in a thermostatic shaker at fixed temperatures (

to -

Equilibration Time: 24–72 hours (verify plateau with time-point sampling).

-

Filtration: Syringe filter (

PTFE) at the incubation temperature to prevent precipitation. -

Dilution: Immediately dilute the filtrate with mobile phase to prevent crashing out.

-

Phase 3: Analytical Quantification (HPLC-UV)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase: Acetonitrile : Water (0.1%

) – Gradient (e.g., 60:40 to 90:10). -

Wavelength:

typically -

Validation: Linearity (

), LOD/LOQ determination.

Thermodynamic Modeling & Data Analysis

Once the mole fraction solubility (

Model 1: The Modified Apelblat Equation

Used for precise correlation of solubility data with temperature.

-

A, B, C: Empirical constants derived from multiple linear regression.

-

Utility: Excellent for interpolation to find optimal crystallization temperatures.

Model 2: The van't Hoff Equation

Used to determine the thermodynamic driving forces.

-

Plot:

vs. -

Slope:

(Enthalpy of dissolution). -

Intercept:

(Entropy of dissolution).

Deriving Gibbs Free Energy ( )

-

Interpretation:

- (Endothermic): Solubility increases with temperature (typical for this class).

- : The dissolution is non-spontaneous (requires energy input/mixing), typical for hydrophobic compounds in polar solvents.

Visualization of the Workflow

The following diagram illustrates the critical path from solid characterization to process decision-making.

Figure 1: Integrated workflow for thermodynamic solubility profiling, ensuring solid-state integrity before thermodynamic calculation.

Process Engineering Implications

The thermodynamic data directly informs the design of the crystallization unit operation:

| Parameter | Observation | Process Implication |

| Enthalpy ( | High Positive Value ( | Cooling Crystallization: A steep solubility curve implies high theoretical yield upon cooling.[1] |

| Solubility in MeOH/EtOH | Moderate ( | Ideal Solvent: Good balance of solubility at high |

| Solubility in Water | Very Low ( | Antisolvent: Water is an effective antisolvent for "drowning out" crystallization from organic solutions. |

| Entropy ( | Positive | Entropy-Driven: Dissolution is favored by disorder; crucial for understanding solvent cavity formation. |

Case Study Application: Cooling Crystallization Design

If the Apelblat model predicts a solubility of

-

Dissolve crude material at

(near saturation). -

Cool linearly to

. -

Theoretical Yield:

. -

Supersaturation Control: The

value dictates the cooling rate; a highly endothermic dissolution requires slower cooling to prevent "oiling out" or uncontrolled nucleation.

References

-

Grant, D. J. W., & Brittain, H. G. (1995). Solubility in Pharmaceutical Solids. In Physical Characterization of Pharmaceutical Solids. Marcel Dekker.

-

Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

-

FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.

-

NIST Chemistry WebBook. Thermochemical Data for Pyridine Derivatives.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorinated Pyridines in Drug Discovery

Fluorinated pyridines are indispensable building blocks in modern medicinal chemistry and drug development.[1] The strategic incorporation of fluorine atoms into the pyridine ring can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] Statistics show that approximately 30% of small molecule drugs on the market contain fluorinated aromatic structures, with fluorinated pyridine derivatives being particularly common.[1] However, the very properties that make these compounds attractive to medicinal chemists also necessitate a heightened awareness of their potential hazards. The high electronegativity of fluorine and the inherent reactivity of the pyridine ring can lead to unique safety challenges.[4][5] This guide provides a comprehensive overview of the safety data and handling precautions for fluorinated pyridines, grounded in practical, field-proven insights to ensure the safety of researchers and the integrity of their work.

Understanding the Hazard Profile: A Deep Dive into Safety Data Sheets (SDS)

The Safety Data Sheet (SDS) is the cornerstone of chemical safety. For fluorinated pyridines, it is crucial to move beyond a cursory glance and deeply analyze the information provided. While specific hazards vary depending on the degree and position of fluorination, several common themes emerge.

GHS Classification and Key Hazard Statements

Fluorinated pyridines often carry a combination of GHS pictograms and hazard statements, indicating their primary risks.[6]

-

Flammability: Many fluorinated pyridines are flammable liquids and vapors (H226).[7] Their vapors can be heavier than air, spread along floors, and form explosive mixtures with air, especially at elevated temperatures.[8]

-

Corrosivity and Irritation: They are frequently classified as causing severe skin burns and eye damage (H314) or serious eye irritation (H319) and skin irritation (H315).[7][9][10]

-

Toxicity: Acute toxicity is a significant concern, with classifications such as Fatal if swallowed (H300), Fatal in contact with skin (H310), and Fatal if inhaled (H330) being common for certain compounds like pyridinium poly(hydrogen fluoride).[9] Others may be harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[11]

-

Specific Target Organ Toxicity: Some may cause respiratory irritation (H335).[7][9]

Table 1: Representative GHS Classifications for Fluorinated Pyridine Compounds

| Compound | GHS Pictograms | Hazard Statements | Signal Word |

| 2-Fluoropyridine | GHS02, GHS07 | H226, H315, H319, H335 | Warning |

| 2-(Difluoromethyl)pyridine | GHS02, GHS07 | H226, H319 | Warning |

| Pyridinium poly(hydrogen fluoride) (Olah's Reagent) | GHS05, GHS06, GHS07 | H300, H310, H330, H314, H318, H335, H402 | Danger |

Source: Adapted from various Safety Data Sheets.[7][9]

The Unique Hazard of Hydrogen Fluoride (HF) Formation

A critical and often underappreciated hazard associated with some fluorinated pyridines, particularly reagents like Pyridinium poly(hydrogen fluoride) (also known as Olah's Reagent or HF-Pyridine), is the potential for exposure to hydrogen fluoride.[10][12][13] HF is a highly corrosive and toxic substance that can cause severe, delayed-onset burns and systemic toxicity upon skin contact, inhalation, or ingestion.[12][13] The fluoride ion readily penetrates the skin, causing destruction of deep tissue layers and bone.[12][13] It is imperative to recognize that any reaction involving fluorinating agents like HF-Pyridine carries the risk of HF exposure.

Core Directive for Safe Handling: A Proactive Approach

A foundational principle for handling fluorinated pyridines is to always assume a higher level of hazard than what may be immediately apparent. Their reactivity can be complex and influenced by various factors in the experimental setup.[14]

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work with fluorinated pyridines must be conducted in a properly functioning and certified chemical fume hood.[15][16] This is non-negotiable to prevent inhalation of vapors and to contain any potential spills.

-

Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[17]

-

Designated Area: Establish a designated area within the fume hood for handling these compounds to minimize the risk of cross-contamination.[15]

Personal Protective Equipment (PPE): Your Last Line of Defense

Proper PPE is essential, but it should never be considered a substitute for robust engineering controls.[18][19]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7][17] A face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[19]

-

Gloves: The choice of glove material is critical. Nitrile gloves may not be suitable for all fluorinated pyridines or for prolonged contact.[15] Butyl rubber or neoprene gloves often provide better resistance.[15][16] Always consult the manufacturer's glove compatibility chart for the specific compound you are using.[15] Gloves must be inspected for any signs of degradation before and during use.[7]

-

Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.[20] An apron made of a chemical-resistant material like PVC can provide an additional layer of protection.[19]

-

Footwear: Closed-toe shoes are mandatory.[20]

Step-by-Step Protocols for Common Laboratory Procedures

Weighing and Dispensing

-

Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Have all necessary equipment, including a container for waste, within the hood.

-

Weighing: If weighing a solid, do so in the fume hood. For liquids, dispense directly into the reaction vessel inside the hood.

-

Container Sealing: Keep containers of fluorinated pyridines tightly sealed when not in use to prevent the escape of vapors.[16]

Reaction Setup and Execution

-

Inert Atmosphere: Many reactions involving fluorinated pyridines are sensitive to moisture and air.[21] Utilize standard techniques for maintaining an inert atmosphere, such as a nitrogen or argon blanket.

-

Temperature Control: Be mindful of exothermic reactions. Use an ice bath or other cooling methods to control the reaction temperature, especially during the addition of reagents.[22]

-

Quenching: Quench reactions carefully and slowly, often with a saturated bicarbonate solution, to neutralize any acidic byproducts.[22] This should be done in the fume hood.

Emergency Procedures: Preparedness is Paramount

Accidents can happen, and a well-rehearsed emergency plan is crucial.

Spill Response

-

Small Spills (inside a fume hood):

-

Large Spills (outside a fume hood):

Exposure Response

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[11][15]

-

For exposure to HF-releasing compounds, after initial water flushing, apply calcium gluconate gel to the affected area as a first aid measure.[23]

-

Seek immediate medical attention.[15]

-

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of fluorinated pyridine waste is a critical aspect of laboratory safety and environmental responsibility.

-

Segregation: Collect all waste containing fluorinated pyridines in a designated, sealed, and clearly labeled hazardous waste container.[15][24] Do not mix with incompatible waste streams.[15]

-

Container Compatibility: Use containers made of compatible materials, such as high-density polyethylene.[17] Avoid glass containers for waste that may contain hydrofluoric acid.[22]

-

Disposal Procedures: Follow your institution's specific guidelines for hazardous waste disposal.[17] Never pour fluorinated pyridine waste down the drain.[17]

Visualizing Safety: Workflows and Logical Relationships

Conclusion: Fostering a Culture of Safety

The use of fluorinated pyridines will undoubtedly continue to play a pivotal role in the advancement of drug discovery and materials science. While their chemical properties present inherent risks, a thorough understanding of their hazards, coupled with meticulous planning and the consistent application of robust safety protocols, can effectively mitigate these dangers. By treating these valuable reagents with the respect they command, researchers can harness their synthetic potential while ensuring a safe and productive laboratory environment. Continuous education and a proactive safety culture are the ultimate safeguards in navigating the complexities of modern chemistry.

References

- Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum.

- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.

-

Standard Operating Procedure for Pyridine. Washington State University. [Link]

-

Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

-

Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

-

Standard Operating Procedures Huang Lab. MSU chemistry. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

-

The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Incident management: pyridine. GOV.UK. [Link]

-

Fluorine Safety Information. Rutgers University. [Link]

-

Pyridine - SAFETY DATA SHEET. PENTA. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

-

Pyridine Safety Data Sheet. Carl ROTH. [Link]

-

Protective Equipment. American Chemistry Council. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Essential Chemical PPE. Trimaco. [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH. [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

-

What are the safety precautions necessary for working with HF?. Reddit. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

-

GHS Classification Summary (Rev.8, 2019). PubChem - NIH. [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. [Link]

Sources

- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. carlroth.com [carlroth.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 18. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 19. trimaco.com [trimaco.com]

- 20. ipo.rutgers.edu [ipo.rutgers.edu]

- 21. orgsyn.org [orgsyn.org]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 23. reddit.com [reddit.com]

- 24. benchchem.com [benchchem.com]

The 2,6-Dichloro-4-Arylpyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Among its many derivatives, the 2,6-dichloro-4-arylpyridine scaffold has emerged as a particularly versatile and valuable starting point for the development of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 2,6-dichloro-4-arylpyridine derivatives, with a focus on their applications in oncology, virology, and inflammatory diseases. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the exploration and exploitation of this privileged chemical framework.

Introduction: The Strategic Advantage of the 2,6-Dichloro-4-Arylpyridine Core

The 2,6-dichloro-4-arylpyridine moiety offers a unique combination of structural and electronic features that make it an attractive scaffold for drug discovery. The two chlorine atoms at the 2- and 6-positions serve as versatile synthetic handles, amenable to a variety of cross-coupling reactions, allowing for the systematic and differential functionalization of the pyridine ring.[2] This enables the rapid generation of diverse chemical libraries for screening and optimization. The electron-deficient nature of the pyridine ring, further enhanced by the chloro-substituents, activates these positions for nucleophilic aromatic substitution (SNAr), providing an additional avenue for structural diversification.[2] The centrally located aryl group at the 4-position provides a key anchoring point for interactions with biological targets and can be readily modified to fine-tune potency and selectivity.

This guide will delve into the key therapeutic areas where 2,6-dichloro-4-arylpyridine derivatives have demonstrated significant potential, offering both a high-level overview and detailed, actionable insights for the laboratory researcher.

Synthetic Strategies: Building the 2,6-Dichloro-4-Arylpyridine Library

The cornerstone of exploring the therapeutic potential of this scaffold lies in its efficient and versatile synthesis. The primary route involves the construction of the 2,6-dichloropyridine core followed by the introduction of the C-4 aryl group, or vice-versa. Subsequent derivatization at the 2- and 6-positions is then employed to build a library of analogs.

Synthesis of the 2,6-Dichloro-4-Arylpyridine Core

A common and effective method for the synthesis of the 2,6-dichloro-4-arylpyridine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a 2,6-dichloropyridine derivative and an arylboronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling for 2,6-Dichloro-4-Arylpyridine Synthesis [3][4][5]

-

Reagent Preparation: In an oven-dried, argon-flushed Schlenk tube, combine the 2,6-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equiv.), and a base, typically cesium carbonate (2.5 equiv.) or potassium fluoride (3.0 equiv.).[3][4]

-

Solvent Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.[4]

-

Degassing: Sparge the reaction mixture with a stream of argon for 10-15 minutes to remove any dissolved oxygen.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-dichloro-4-arylpyridine.

Derivatization at the C-2 and C-6 Positions

With the core scaffold in hand, the chloro-substituents can be sequentially or symmetrically replaced using various cross-coupling reactions, most notably the Buchwald-Hartwig amination for the introduction of amine functionalities.[2]

Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Dichloro-4-Arylpyridine [2]

-

Reagent Preparation: In an argon-flushed Schlenk tube, combine the 2,6-dichloro-4-arylpyridine (1.0 equiv.), the desired amine (1.1 equiv. for mono-substitution or 2.2 equiv. for di-substitution), a palladium catalyst (e.g., Pd2(dba)3, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., sodium tert-butoxide, 1.4 equiv. per chlorine).

-

Solvent Addition: Add anhydrous toluene or dioxane to the reaction mixture under an argon atmosphere.

-

Reaction: Heat the mixture to 90-110 °C and monitor by TLC or LC-MS.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Caption: Synthetic workflow for 2,6-disubstituted-4-arylpyridine derivatives.

Anticancer Applications: Targeting Kinase Signaling

A significant body of research has focused on the development of 2,6-dichloro-4-arylpyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6][7]

Mechanism of Action: Inhibition of Kinase Activity

Many 2,6-disubstituted pyridine derivatives function as ATP-competitive inhibitors.[8][9] The pyridine nitrogen and the substituents at the 2- and 6-positions form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the 4-aryl group occupies a hydrophobic pocket, contributing to both potency and selectivity.[1] By blocking the binding of ATP, these compounds prevent the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that drive cell proliferation and survival.[8]

Caption: Mechanism of kinase inhibition by 2,6-disubstituted pyridine derivatives.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

Systematic modification of the 2,6-dichloro-4-arylpyridine scaffold has yielded valuable insights into the structural requirements for potent anticancer activity.

| Position | Modification | Effect on Anticancer Activity | Reference(s) |

| C-2, C-6 | Introduction of amino or substituted amino groups | Generally enhances activity by forming hydrogen bonds with the kinase hinge region. | [2] |

| C-4 (Aryl) | Electron-donating or -withdrawing substituents | Modulates potency and selectivity depending on the target kinase. | [10] |

| C-4 (Aryl) | Introduction of hydroxyl or methoxy groups | Often increases potency. | [10] |

| C-4 (Aryl) | Halogen substitution | Can enhance activity, with the effect being position-dependent. | [10] |

Biological Evaluation: Kinase Inhibition Assay

A common method to assess the potency of these compounds is a luminescence-based kinase inhibition assay that measures the amount of ATP remaining after the kinase reaction.[11]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay [11]

-

Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its specific substrate, and ATP.

-

Compound Addition: Add serial dilutions of the 2,6-dichloro-4-arylpyridine derivative to the wells of a 384-well plate. Include a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

-

Initiation of Reaction: Add the kinase reaction buffer to all wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Applications: A Broad-Spectrum Potential

Derivatives of the pyridine scaffold have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and coronaviruses.[12][13][14] The 2,6-dichloro-4-arylpyridine core provides a robust starting point for the development of novel antiviral agents.

Mechanism of Action: Targeting Viral Enzymes

The antiviral activity of these compounds can stem from the inhibition of key viral enzymes essential for replication, such as reverse transcriptase in HIV or viral polymerases in RNA viruses.[12][15] Some derivatives have also been shown to interfere with viral entry into host cells.[15]

Biological Evaluation: Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for evaluating the efficacy of antiviral compounds.[12][16]

Experimental Protocol: Plaque Reduction Assay [12][17]

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 24-well plates.

-

Virus Inoculation: Infect the cell monolayers with a known amount of virus (to produce 40-80 plaques per well) in the presence of serial dilutions of the test compound.

-

Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing the corresponding concentration of the antiviral agent.[17]

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) appear in the control wells.

-

Staining and Counting: Fix the cells with formalin and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percent plaque reduction for each compound concentration and determine the IC50 value.

Anti-inflammatory Applications: Modulating the Inflammatory Response

Pyridine derivatives have also been investigated for their anti-inflammatory properties, with some showing potent inhibition of key inflammatory mediators.[18]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of certain pyridine derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and various interleukins. This is often achieved through the inhibition of signaling pathways like the NF-κB pathway, a central regulator of the inflammatory response.[19][20]

Caption: Inhibition of the NF-κB signaling pathway by pyridine derivatives.

Biological Evaluation: Carrageenan-Induced Paw Edema Model

A widely used in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.[18][21][22]

Experimental Protocol: Carrageenan-Induced Paw Edema [21][23]

-

Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).[21]

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[18]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group and determine the ED50 value.

Conclusion and Future Perspectives

The 2,6-dichloro-4-arylpyridine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of various biological targets. Its synthetic tractability allows for extensive structure-activity relationship studies, leading to the optimization of lead compounds with improved efficacy and pharmacokinetic properties. The demonstrated success of this scaffold in developing kinase inhibitors for cancer therapy, coupled with its emerging potential in antiviral and anti-inflammatory applications, underscores its significance in modern medicinal chemistry. Future research in this area will likely focus on the development of more selective inhibitors, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance the therapeutic index of these promising compounds. The continued investigation of 2,6-dichloro-4-arylpyridine derivatives holds great promise for the development of next-generation therapeutics for a wide range of human diseases.

References

- The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines. BioKB. [URL: https://www.biokb.org/document/9001150/the-discovery-of-a-new-structural-class-of-cyclin-dependent-kinase-inhibitors-aminoimidazo-1-2-a-pyridines]

- Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22018241/]

- Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. [URL: https://www.researchgate.net/figure/Pyridine-derivatives-as-Pim-kinase-inhibitors-as-anticancer-agents_fig3_361957080]

- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [URL: https://www.researchgate.

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [URL: https://www.researchgate.net/publication/372432924_A_Systemic_Review_on_Pyridine_Derivative_Against_Cancer_and_Tumor_Cell-Line]

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06121]

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3877517/]

- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3854710/]

- Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25. Benchchem. [URL: https://www.benchchem.

- Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [URL: https://www.researchgate.

- Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine. Benchchem. [URL: https://www.benchchem.com/application-notes/1086/application-notes-synthesis-of-novel-kinase-inhibitors-using-2-6-dichloro-4-phenylpyridine]

- Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. [URL: https://www.mdpi.com/2218-273X/12/4/567]

- Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. Benchchem. [URL: https://www.benchchem.com/application-notes/1049/application-notes-and-protocols-kinase-inhibition-assay-for-pyrimidine-based-compounds]

- Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9894314/]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2587570/]

- A schematic representation of pyridone derivative I complexed with PIM-1 kinase. Dashed lines indicated hydrogen bonds. ResearchGate. [URL: https://www.researchgate.net/figure/A-schematic-representation-of-pyridone-derivative-I-complexed-with-PIM-1-kinase-Dashed_fig2_361957080]

- IBT Bioservices Guide to In Vitro Antiviral Testing. [URL: https://www.ibtbioservices.com/wp-content/uploads/2018/03/IBT-in-vitro-Services-Guide_v2.pdf]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.

- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC163273/]

- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631481/]

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6803]

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10558667/]

- Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [URL: https://www.longdom.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [URL: https://www.mdpi.com/1422-0067/23/10/5659]

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9749179/]

- The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. MDPI. [URL: https://www.mdpi.com/2072-6694/14/19/4917]

- US 20240034730A1 - Antiviral hDHODH inhibitors. Google Patents. [URL: https://patents.google.

- Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. [URL: https://www.mdpi.com/1424-8247/14/12/1301]

- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/320147986_Design_Synthesis_and_Evaluation_of_the_Kinase_Inhibition_Potential_of_Pyridylpyrimidinylaminophenyl_Derivatives_Pyridylpyrimidinylaminophenyl_Amides_as_Kinase_Inhibitors]

- Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29870245/]

- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4062835/]

- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Derivatives. Benchchem. [URL: https://www.benchchem.

- Application Notes and Protocols for 2-Amino-6-(3-methoxy-anilino)purine-d3 in Kinase Inhibition Studies. Benchchem. [URL: https://www.benchchem.com/application-notes/1045/application-notes-and-protocols-for-2-amino-6-3-methoxy-anilino-purine-d3-in-kinase-inhibition-studies]

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [URL: https://scholarship.claremont.edu/pomona_fac_pub/555/]

- Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647161/]

- Diarylpyrimidines and related analogs as antiviral agents. ResearchGate. [URL: https://www.researchgate.

- Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35164317/]

- Enhancing thiazolide efficacy: C-4 aryl modifications drive selective SARS-CoV-2 inhibition. ResearchGate. [URL: https://www.researchgate.net/publication/386450682_Enhancing_thiazolide_efficacy_C-4_aryl_modifications_drive_selective_SARS-CoV-2_inhibition]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ibtbioservices.com [ibtbioservices.com]

- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 19. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Properties of 2,6-Dichloro-4-(2-fluorophenyl)pyridine for Materials Science

Abstract

This technical guide provides a comprehensive analysis of the anticipated electronic properties of 2,6-Dichloro-4-(2-fluorophenyl)pyridine, a halogenated arylpyridine with significant potential in advanced materials science. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes information from established synthetic methodologies and computational studies on analogous compounds to project its characteristics. We will explore a plausible synthetic route, delve into the expected electronic structure, and discuss potential applications in fields such as organic electronics. This guide is intended for researchers, scientists, and professionals in materials science and drug development seeking to explore the frontiers of functional organic molecules.

Introduction: The Promise of Functional Pyridine Derivatives

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their unique electronic structure making them valuable components in a wide array of applications, from pharmaceuticals to materials science. The pyridine ring, an aromatic heterocycle, possesses a rich and tunable electronic character due to the presence of the nitrogen atom.[1] This nitrogen atom imparts a dipole moment and alters the electron density distribution around the ring compared to benzene, influencing its reactivity and intermolecular interactions.[1]

The strategic substitution of the pyridine core allows for the fine-tuning of its electronic and photophysical properties. Halogenation, in particular, is a powerful tool for modulating molecular orbital energies. Chlorine and fluorine substituents, being highly electronegative, can significantly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the parent molecule. Furthermore, the introduction of aryl groups can extend the π-conjugated system, further influencing the electronic bandgap and charge transport characteristics.

This guide focuses on the specific, yet largely unexplored, molecule: This compound . By analyzing the constituent parts of this molecule, we can project its electronic behavior and potential as a functional material. The dichloro-substitution at the 2 and 6 positions is expected to significantly lower the LUMO energy level, enhancing its electron-accepting capabilities. The 4-(2-fluorophenyl) substituent will not only influence the HOMO and LUMO energies through inductive and mesomeric effects but also impact the molecule's solid-state packing and morphology due to steric and electrostatic interactions.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a 4-substituted-2,6-dichloropyridine with an appropriate boronic acid or its ester. A likely approach would be the reaction between 4-bromo-2,6-dichloropyridine and (2-fluorophenyl)boronic acid.

Reaction Scheme:

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2,6-dichloropyridine (1.0 eq.), (2-fluorophenyl)boronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base, typically aqueous sodium carbonate (2 M solution, 2-3 eq.) or potassium carbonate (2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane. The choice of solvent can significantly impact the reaction efficiency.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization

The successful synthesis of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Elemental Analysis: To determine the elemental composition.

Electronic Properties: A Theoretical Perspective

In the absence of direct experimental data, we can infer the electronic properties of this compound by analyzing the electronic effects of its substituents on the pyridine core, supported by computational studies on similar halogenated and arylated pyridine systems.[4][5]

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO energy levels are critical in determining a molecule's electronic behavior, including its electron-donating and -accepting capabilities, and its optical and electronic properties.

-

LUMO (Lowest Unoccupied Molecular Orbital): The two electron-withdrawing chlorine atoms at the 2 and 6 positions of the pyridine ring are expected to significantly lower the energy of the LUMO. This effect is due to the strong negative inductive effect (-I) of the chlorine atoms. A lower LUMO energy level suggests that the molecule will have good electron-accepting (n-type) properties. The fluorine atom on the phenyl ring will also contribute to lowering the LUMO energy, albeit to a lesser extent.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is anticipated to be primarily located on the π-system of the phenylpyridine core. The electron-withdrawing nature of the chlorine and fluorine atoms will also lead to a stabilization (lowering) of the HOMO energy level compared to unsubstituted 4-phenylpyridine. This increased ionization potential would suggest enhanced stability against oxidation.

The HOMO-LUMO Gap (Bandgap)

The energy difference between the HOMO and LUMO levels, known as the bandgap, is a crucial parameter that dictates the energy of the first electronic transition and influences the material's color and conductivity. Given that both HOMO and LUMO levels are expected to be lowered by the halogen substituents, the precise effect on the bandgap is not immediately obvious without computational modeling. However, computational studies on fluorinated and chlorinated pyridines suggest that halogenation can have a complex effect on the bandgap.[4] It is plausible that the significant stabilization of the LUMO will be the dominant factor, potentially leading to a relatively moderate to wide bandgap, likely in the ultraviolet to near-visible region of the electromagnetic spectrum.

Quantitative Data from Analogous Systems

While we await experimental or specific computational data for our target molecule, we can draw parallels from studies on related compounds. For instance, computational studies on fluorinated pyridine-2-dicarboxamide have shown a calculated bandgap of 0.6 eV, indicating semiconducting properties. Another theoretical study on various nitrogen-containing heterocyclic molecules demonstrated that the addition of nitrogen atoms to a benzene ring generally decreases the energy gap, enhancing conductivity.[6] These findings underscore the significant impact of heteroatoms and substituents on the electronic properties of aromatic systems.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Low (High Ionization Potential) | Strong electron-withdrawing effects of Cl and F atoms. |

| LUMO Energy | Very Low (High Electron Affinity) | Dominant electron-withdrawing effect of two Cl atoms at positions 2 and 6. |

| HOMO-LUMO Gap | Moderate to Wide | Significant stabilization of both HOMO and LUMO, with the exact gap depending on the relative stabilization. |

| Electron Transport | Potentially n-type semiconductor | Low-lying LUMO suggests good electron-accepting and transport capabilities. |

Potential Applications in Materials Science

Based on the predicted electronic properties, this compound holds promise for several applications in materials science:

-

Organic Electronics: Its anticipated n-type semiconducting behavior makes it a candidate for use in organic field-effect transistors (OFETs) and as an electron-transporting or host material in organic light-emitting diodes (OLEDs). The high electron affinity could facilitate efficient electron injection and transport.

-

Organic Photovoltaics (OPVs): The tunable energy levels of this molecule could make it a suitable acceptor material in bulk heterojunction solar cells, when blended with an appropriate donor polymer.

-

Sensors: The electron-deficient nature of the pyridine ring could make it sensitive to the presence of electron-rich analytes, opening up possibilities for its use in chemical sensors.

Experimental Protocols for Electronic Characterization

To validate the theoretical predictions outlined in this guide, a series of experimental investigations are necessary.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (typically 1 mM) of this compound in a suitable anhydrous and deoxygenated organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between appropriate limits.

-

Data Analysis: Determine the onset potentials for the first oxidation (E_ox) and reduction (E_red) peaks. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E₁/₂ = 0 V vs. Fc/Fc⁺):

-

HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8] The bandgap can then be calculated as the difference between the HOMO and LUMO energies.

-

Figure 2: Workflow for the determination of HOMO/LUMO energy levels using cyclic voltammetry.

UV-Visible and Photoluminescence Spectroscopy

UV-Vis spectroscopy can be used to determine the optical bandgap of the material, while photoluminescence spectroscopy provides insights into its emissive properties.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold for materials science applications. Based on established principles of physical organic chemistry and computational studies of analogous systems, this molecule is predicted to possess a low-lying LUMO, making it an attractive candidate for n-type organic electronic materials. The proposed synthesis via Suzuki-Miyaura coupling offers a viable route to obtaining this compound for further investigation.

It is imperative to emphasize that the electronic properties discussed herein are projections and require experimental validation. This technical guide serves as a foundational document to stimulate and guide future research into this and related functional pyridine derivatives, paving the way for the development of next-generation organic materials.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.

- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002, 102 (5), 1359–1470.

- Henry, G. D. De Novo Synthesis of Substituted Pyridines. Tetrahedron, 2004, 60 (29), 6043–6061.

- Shimizu, S.; Watanabe, N.; Kataoka, T.; Shoji, T.; Abe, N.; Morishita, S.; Ichimura, H. Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH: Weinheim, Germany, 2000.

- Kumar, R.; Singh, A.; Singh, V. Study of Electronic and Dielectric Properties of Fluorinated Pyridine-2-dicarboxamide. Trade Science Inc., 2014.

- Al-Amiery, A. A.; Kadhum, A. A. H.; Mohamad, A. B. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.

- Li, W.; Li, J.; Wu, Y. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.

- Che-Chun, C.; et al. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 2021, 60 (15), 11059-11070.

- Rajimon, K. J.; et al. Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study. Journal of Molecular Structure, 2024, 1301, 137315.

- Thompson, A. L.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005, 70 (9), 3885-3890.

- Ali, M.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2019, 24 (21), 3848.

- Fun, H.-K.; et al. 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. Acta Crystallographica Section E, 2008, 64 (Pt 12), o2412.

- Ma, C.; Liu, Z.; Yao, Q. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.

- Szafran, M.; et al. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 2018, 20 (3), 1809-1823.

- Wu, G. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.

-

PubChem. 4-(4-Fluorophenyl)pyridine. [Link]

- Sivaraj, N.; et al. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 2021, 11 (42), 26185-26217.

- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P

- Bhattacharyya, S.; et al. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 2021, 6 (20), 13025-13036.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iiste.org [iiste.org]

Reactivity profile of 2,6-Dichloro-4-(2-fluorophenyl)pyridine in organic synthesis

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor design and diversity-oriented synthesis (DOS), 2,6-Dichloro-4-(2-fluorophenyl)pyridine represents a high-value "linchpin" scaffold. Unlike simple dihalopyridines, this molecule incorporates a pre-installed, metabolically robust aryl group at the C4 position, flanked by two electrophilic chlorine handles at C2 and C6.

This guide details the chemical behavior of this scaffold, specifically focusing on desymmetrization strategies . The presence of the 2-fluorophenyl moiety is not merely structural; it exerts specific steric and electronic influences that differentiate this scaffold from its phenyl-substituted analogs, offering unique opportunities for atropisomeric control and regioselective functionalization.

Electronic & Structural Architecture

To manipulate this molecule effectively, one must understand the competing electronic forces at play.

The Pyridine Core (Pull-Pull Effect)

The pyridine nitrogen acts as a strong electron-withdrawing group (EWG), lowering the energy of the LUMO and activating the C2 and C6 positions toward nucleophilic attack. The chlorine atoms at C2 and C6 further deplete electron density via induction (-I effect), making the ring highly

The 4-(2-Fluorophenyl) Substituent

-